molecular formula C7H6O4 B1671441 2,5-Dihydroxybenzoic acid CAS No. 490-79-9

2,5-Dihydroxybenzoic acid

Cat. No. B1671441
CAS RN: 490-79-9
M. Wt: 154.12 g/mol
InChI Key: WXTMDXOMEHJXQO-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzoic acid, also known as gentisic acid, is a derivative of benzoic acid and a minor product of the metabolic breakdown of aspirin . It is used as an intermediate for pharmaceuticals, particularly for antipyretic analgesics and antirheumatics . It is also used as a matrix for the ionization of peptides, proteins, and carbohydrates .


Synthesis Analysis

2,5-Dihydroxybenzoic acid can be synthesized using various methods. For instance, it can be used as a tridentate ligand to synthesize complexes of molybdenum . It can also be used as a starting material in the total synthesis of landomycin A, an angucycline antibiotic .


Molecular Structure Analysis

The molecular formula of 2,5-Dihydroxybenzoic acid is C7H6O4, and its molecular weight is 154.12 . The linear formula is (HO)2C6H3CO2H . The structure includes two hydroxyl groups and one carboxyl group attached to a benzene ring .


Chemical Reactions Analysis

In the presence of the enzyme gentisate 1,2-dioxygenase, 2,5-dihydroxybenzoic acid reacts with oxygen to give maleylpyruvate . It is also a prominent kind of phenolic acid and a major aromatic secondary metabolite .


Physical And Chemical Properties Analysis

2,5-Dihydroxybenzoic acid is a white to light beige crystalline powder . It has a melting point of 204-208 °C (lit.) . It is soluble in water and alcohols but insoluble in benzene and chloroform .

Scientific Research Applications

Applications in Mass Spectrometry

DHB is extensively used as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-TOF) mass spectrometry. It is especially preferred for the analysis of acidic oligosaccharides and glycopeptides due to its ability to facilitate the desorption and ionization of these molecules for mass spectrometric analysis. The choice of DHB as a matrix is attributed to its effectiveness in producing high-quality spectra with minimal background noise, thereby enhancing the detection sensitivity and accuracy of the analysis. Notably, alternative matrices have been investigated to improve the detection limits for sialylated oligosaccharides, with some success in reducing the required analyte amounts to the low picomole level. Moreover, DHB's role is not limited to oligosaccharides; it has also shown utility in the analysis of other biological molecules, demonstrating its versatility as a matrix substance in MALDI-TOF applications (Papac, Wong, & Jones, 1996).

Chemical Analysis and Synthesis

In addition to its application in mass spectrometry, DHB is involved in various chemical synthesis and analysis processes. Its chemical properties are leveraged in the synthesis of other compounds and in analytical techniques to study chemical structures and reactions. For instance, DHB solutions have been studied for their stability and effectiveness as a matrix over time, proving to be reliable for extended use without significant degradation or loss of efficacy. This stability is crucial for ensuring consistent results in analytical applications, particularly in art conservation and the analysis of historical artifacts where the composition and condition of materials are examined using mass spectrometry (Teearu et al., 2014).

Safety And Hazards

2,5-Dihydroxybenzoic acid is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

2,5-Dihydroxybenzoic acid has been found to have various health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . It is anticipated that the advancement of hydroxybenzoic acids in functional foods may result in reversing some common illnesses such as inflammation, nervous system upsets, cerebrovascular or cardiovascular illnesses, and diabetes .

properties

IUPAC Name

2,5-dihydroxybenzoic acid
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InChI

InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXTMDXOMEHJXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
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Related CAS

4955-90-2 (mono-hydrochloride salt)
Record name Gentisic acid [INN]
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DSSTOX Substance ID

DTXSID4060078
Record name Benzoic acid, 2,5-dihydroxy-
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Molecular Weight

154.12 g/mol
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Physical Description

Solid; [Merck Index] Light yellow crystals; [Aldrich MSDS], Solid
Record name Gentisic acid
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Solubility

5.0 mg/mL at 5 °C
Record name Gentisic acid
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Vapor Pressure

0.0000021 [mmHg]
Record name Gentisic acid
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Product Name

2,5-Dihydroxybenzoic acid

CAS RN

490-79-9
Record name 2,5-Dihydroxybenzoic acid
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Record name Gentisic acid [INN]
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Record name Benzoic acid, 2,5-dihydroxy-
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Record name GENTISIC ACID
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Record name Gentisic acid
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Melting Point

199.5 °C
Record name Gentisic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Crystallization processes performed with hydroxybenzoic acids gave different results, for example for crystallization of saturated solutions of 4-hydroxybenzoic acid in methanol resulted in a new phase, as shown in FIG. 1. Similarly using methanol or THF, NSF were obtained with the co-formers 3-hydroxybenzoic acid (FIG. 10), 2,4-dihydroxybenzoic acid (FIG. 11), 2,5-dihydroxybenzoic acid (FIGS. 6A, 6B and 6C), 3,4-hydroxybenzoic acid (FIGS. 12A and 12B) and 3,5-hydroxybenzoic acid (FIG. 13).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32,500
Citations
M Haisa, S Kashino, SI Hanada, K Tanaka… - … Section B: Structural …, 1982 - scripts.iucr.org
The crystal structures of 2-hydroxy-5-methylbenzoic acid (1), CsHsO3, and the ordered [2 (o) 1 and disor-dered [2 (d)] forms of 2, 5-dihydroxybenzoic acid, C7H604, have been …
Number of citations: 62 scripts.iucr.org
WE Wallace, MA Arnould, R Knochenmuss - International Journal of Mass …, 2005 - Elsevier
The temperature dependence of laser desorption/ionization (LDI) ion yields has been measured for 2,5-dihydroxybenzoic acid (2,5-DHB) single crystals from room temperature to 160C …
Number of citations: 42 www.sciencedirect.com
K Strupat, M Karas, F Hillenkamp - … journal of mass spectrometry and ion …, 1991 - Elsevier
The performance of 2,5-dihydroxybenzoic acid (DHB) as a matrix for laser desorption—ionization mass spectrometry of proteins is described. Samples from protein/matrix mixtures with …
Number of citations: 802 www.sciencedirect.com
GR Kinsel, R Knochenmuss, P Setz… - Journal of mass …, 2002 - Wiley Online Library
The photoionization of (pro) n DHB (pro = proline, DHB = 2,5‐dihydroxybenzoic acid, n = 0, 1, 2 or 4) clusters was studied both experimentally and computationally. Experimentally the (…
SI Snovida, VC Chen, H Perreault - Analytical Chemistry, 2006 - ACS Publications
N-Linked glycans derived from human and bovine α 1 -acid glycoprotein, as well as chicken egg white albumin, were analyzed by MALDI-TOF mass spectrometry using a novel MALDI …
Number of citations: 68 pubs.acs.org
AR Madureira, A Pereira, M Pintado - Journal of Food Engineering, 2016 - Elsevier
Research efforts on the production of chitosan nanoparticles (NP) as delivery systems of bioactive compounds such as polyphenols have been made along the last decade. …
Number of citations: 16 www.sciencedirect.com
A Lisov, V Vrublevskaya, Z Lisova, A Leontievsky… - Viruses, 2015 - mdpi.com
Various natural and synthetic polyanionic polymers with different chemical structures are known to exhibit potent antiviral activity in vitro toward a variety of enveloped viruses and may …
Number of citations: 21 www.mdpi.com
A Bagchi, YA Dyakov, CK Ni - The Journal of chemical physics, 2010 - pubs.aip.org
Photodissociation and photoionization of 2, 5-dihydroxybenzoic acid (25DHBA), at 193 and 355 nm were investigated separately in a molecular beam using multimass ion imaging …
Number of citations: 10 pubs.aip.org
A Teearu, S Vahur, U Haljasorg, I Leito… - Journal of Mass …, 2014 - Wiley Online Library
2,5‐Dihydroxybenzoic acid (DHB) is one of the most widely used and studied matrix compounds in matrix‐assisted laser desorption/ionization (MALDI) mass spectrometry. However, …
M Karas, H Ehring, E Nordhoff, B Stahl… - Organic Mass …, 1993 - Wiley Online Library
Selected benzoic acid derivatives and related substances were used as additives to 2,5‐dihydroxybenzoic acid (2,5DHB) and the performance of the mixtures in matrix‐assisted laser …
Number of citations: 229 onlinelibrary.wiley.com

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